molecular formula C6H14N2O B3247536 (S)-4-Methyl-3-(aminomethyl)morpholine CAS No. 1821821-77-5

(S)-4-Methyl-3-(aminomethyl)morpholine

Cat. No.: B3247536
CAS No.: 1821821-77-5
M. Wt: 130.19
InChI Key: SDKGAFHSAMMJKY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methyl-3-(aminomethyl)morpholine (CAS 1250973-29-5) is a chiral morpholine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H14N2O and a molecular weight of 130.19 g/mol, this compound serves as a versatile and valuable synthetic building block . The morpholine ring is a prominent pharmacophore in drug design, known for its ability to enhance key properties of drug candidates . This specific (S)-enantiomer is particularly valuable for constructing stereospecific molecules. Research indicates that morpholine derivatives are frequently explored in the development of Kv1.5 potassium channel inhibitors, which are a promising target for the treatment of atrial fibrillation due to their high atrial selectivity . Furthermore, morpholine-containing compounds are widely investigated across various therapeutic areas, including as anticancer agents, antidepressants, antimicrobials, and anti-inflammatory drugs . The incorporation of a morpholine ring can positively influence the aqueous solubility of a molecule, which is a critical parameter in optimizing the pharmacokinetic profile of potential drug candidates . This product is intended for research purposes as a key intermediate or chiral scaffold in the synthesis of more complex, biologically active molecules. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-4-methylmorpholin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKGAFHSAMMJKY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Methodologies for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. For (S)-4-Methyl-3-(aminomethyl)morpholine, ¹H and ¹³C NMR spectroscopy provide foundational information regarding the connectivity of atoms, while more advanced NMR techniques can be employed to assign the relative and absolute stereochemistry.

Detailed analysis of ¹H NMR spectra allows for the determination of the chemical environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are unique to the molecular structure. For this compound, specific proton signals corresponding to the methyl group, the aminomethyl group, and the protons on the morpholine (B109124) ring can be identified and assigned.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of unique carbon signals confirms the molecular symmetry, and their chemical shifts are indicative of their hybridization and bonding environment.

To assign the absolute configuration at the chiral center (C3), advanced NMR techniques are often necessary. One common approach involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the chiral amine to form diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the enantiomers. For primary amines like this compound, reagents such as Mosher's acid or its derivatives can be used. The differences in the chemical shifts of the protons or carbons near the chiral center in the resulting diastereomeric amides can be correlated to the absolute configuration of the original amine.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be utilized to determine the spatial proximity of protons, which is crucial for conformational analysis and can aid in the assignment of relative stereochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃2.30 (s, 3H)45.0
C3-H2.80 (m, 1H)60.0
CH₂-NH₂2.95 (m, 2H)48.0
Morpholine Ring Protons2.50 - 3.90 (m)67.0, 72.0, 55.0

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopic techniques are indispensable for characterizing chiral molecules as they respond differently to left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the most common chiroptical methods.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum displays Cotton effects, which are characteristic positive or negative peaks at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral center(s). For this compound, the electronic transitions associated with the N- and O- atoms could give rise to a measurable CD spectrum, which, when compared to theoretical calculations or empirical rules, can be used to assign the (S)-configuration. CD spectroscopy is also a highly sensitive method for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral compound will show a plain curve far from an absorption band and an anomalous curve (containing peaks and troughs) in the region of a Cotton effect. The shape of the ORD curve is characteristic of the absolute configuration of the molecule.

Table 2: Expected Chiroptical Properties for this compound

Technique Expected Observation Information Gained
Circular Dichroism (CD)Characteristic Cotton effects at specific UV wavelengths.Absolute configuration, Enantiomeric purity.
Optical Rotatory Dispersion (ORD)Anomalous dispersion curve in the region of absorption.Absolute configuration.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. clockss.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of all atoms in the molecule.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, X-ray diffraction analysis can provide an unambiguous assignment of the (S)-configuration at the C3 stereocenter. This is typically achieved by the anomalous dispersion method, especially if a heavy atom is present in the structure or its salt. researchgate.net

In addition to absolute stereochemistry, X-ray crystallography provides detailed information about the molecule's conformation in the solid state. This includes bond lengths, bond angles, and torsion angles, which define the puckering of the morpholine ring and the orientation of the aminomethyl and methyl substituents. The morpholine ring typically adopts a chair conformation. nih.gov

Table 3: Crystallographic Data Parameters (Hypothetical)

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.5, 12.3, 8.7
α, β, γ (°)90, 90, 90
Z (molecules/unit cell)4
Flack parameter~0

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular mass with high precision. This allows for the unambiguous confirmation of the molecular formula, C₆H₁₄N₂O.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of the molecular ion in the mass spectrometer produces a characteristic pattern of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bond adjacent to the nitrogen atoms (α-cleavage) and cleavage of the morpholine ring. The fragmentation pattern of amines is often dominated by α-cleavage, which would lead to the loss of an aminomethyl radical or a methyl radical. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

Analysis Expected Result Information Gained
High-Resolution MS (HRMS)Exact mass measurement consistent with C₆H₁₄N₂O.Molecular Formula Validation.
Low-Resolution MS (EI or ESI)Molecular ion peak (M⁺) at m/z = 130.Molecular Weight Confirmation.
Fragmentation Analysis (MS/MS)Characteristic fragment ions resulting from α-cleavage and ring cleavage.Structural Elucidation.

Computational and Theoretical Chemistry Studies on S 4 Methyl 3 Aminomethyl Morpholine Systems

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (S)-4-Methyl-3-(aminomethyl)morpholine is not static; it exists as an ensemble of interconverting conformations. The morpholine (B109124) ring, a six-membered saturated heterocycle, typically adopts a chair conformation, which is energetically favored over boat or twist-boat forms. researchgate.net Theoretical calculations can precisely determine the relative energies of these conformers and the energy barriers between them. researchgate.net

For this compound, the substituents on the ring—the axial or equatorial positions of the N-methyl group at position 4 and the aminomethyl group at position 3—critically influence the stability of the chair conformer. Computational models predict the most stable arrangement by calculating the steric and electronic interactions for each possible orientation. In aqueous solutions, the contribution from axial conformers may increase, an effect that can be modeled to understand its behavior in biological environments. researchgate.net

Stereoelectronic effects , which describe the influence of orbital overlap on molecular structure and stability, are crucial in this system. Key effects include:

Hyperconjugation: Interactions between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals (σ*) of adjacent C-C, C-H, C-N, and C-O bonds. These donor-acceptor interactions stabilize specific conformations.

Anomeric Effect: A specific type of stereoelectronic interaction involving the donation of electron density from an oxygen lone pair into the antibonding orbital of an adjacent C-N bond. This effect can influence bond lengths and angles, further stabilizing certain chair conformations.

Theoretical studies can quantify the energetic contribution of these effects, providing a detailed picture of the factors governing the molecule's preferred shape.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT) , are widely used to investigate the electronic properties of morpholine-based systems. researchgate.netnih.gov These calculations provide fundamental insights into the molecule's charge distribution, orbital energies, and potential for chemical reactions.

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), such as around the nitrogen and oxygen atoms, which are prone to electrophilic attack. Blue regions denote electron-deficient areas (electrophilic sites), identifying potential points for nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scielo.org.mxscielo.org.mx

Table 1: Hypothetical Frontier Molecular Orbital Data for Reactivity Analysis
ParameterEnergy (eV)Implication for Reactivity
HOMO Energy-6.5Indicates the energy of the most available electrons for donation (nucleophilicity). Primarily localized on the N and O atoms.
LUMO Energy+1.2Indicates the energy of the lowest-energy orbital available to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)7.7A relatively large gap suggests high kinetic stability and low chemical reactivity under normal conditions.

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of synthetic reactions. For chiral molecules like this compound, understanding the reaction mechanism is key to controlling stereochemistry and optimizing yield. nih.govorganic-chemistry.orgsemanticscholar.orgnih.govbanglajol.info

Theoretical modeling can elucidate the entire reaction coordinate, from reactants to products, by:

Identifying Intermediates: Calculating the structures and stabilities of all transient species that form during the reaction.

Modeling Transition States (TS): A transition state is the highest energy point along the reaction pathway. youtube.comuni-muenchen.defossee.in Using methods like Nudged Elastic Band (NEB) or eigenvector-following algorithms, the exact geometry of the TS can be located. fossee.inscm.com

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. By calculating Ea, chemists can predict which reaction pathway is more favorable. fossee.in

For instance, in the palladium-catalyzed synthesis of substituted morpholines, DFT calculations can model the key steps, such as oxidative addition and reductive elimination, and identify the specific transition state geometries that lead to the desired stereoisomer. e3s-conferences.org A frequency calculation on the optimized TS geometry is used to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comscm.com

Table 2: Example of Calculated Parameters for a Hypothetical Synthetic Step
Reaction StepSpecies ModeledCalculated ParameterSignificance
Ring ClosureTransition State 1 (TS1)Activation Energy (Ea)Determines the rate of cyclization.
IntermediateRelative StabilityIndicates the lifetime of the intermediate.
Side Chain AdditionTransition State 2 (TS2)Activation Energy (Ea)Determines the rate of the subsequent functionalization.

In Silico Design and Optimization of Novel Chiral Derivatives and Ligands

The this compound structure serves as a valuable "scaffold" in medicinal chemistry for designing new therapeutic agents. nih.govacs.orgresearchgate.netjchemrev.com In silico (computer-based) techniques allow for the rapid design and evaluation of thousands of potential derivatives before any are synthesized in the lab, saving significant time and resources. nih.govchemrxiv.org

Key computational methods in drug design include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the designed molecule) when it interacts with a biological target, such as a protein receptor or enzyme. tandfonline.comresearchgate.nettandfonline.comresearcher.life The docking score estimates the strength of the interaction, helping to prioritize the most promising candidates.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR studies identify which parts of the molecule are essential for its biological activity. e3s-conferences.orgmdpi.com QSAR models take this further by creating a mathematical relationship between the chemical properties of a series of compounds and their measured activity, enabling the prediction of activity for new, unsynthesized molecules.

By systematically modifying the scaffold—for example, by adding different functional groups to the aminomethyl side chain or the phenyl ring (if present)—researchers can computationally screen for derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Table 3: Hypothetical Molecular Docking Results for Designed Derivatives
Derivative IDModification on ScaffoldPredicted Binding Energy (kcal/mol)Key Interactions Observed
SMM-01 (Parent)--7.5Hydrogen bond with Ser24, Pi-cation with Tyr50
SMM-02Added hydroxyl group-8.2Additional hydrogen bond with Asp22
SMM-03Added chloro group-7.9Halogen bond with main chain carbonyl
SMM-04Replaced methyl with ethyl-7.1Slight steric clash in binding pocket

Molecular Dynamics Simulations for Scaffold-Environment Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual "movie" of the molecule's behavior in a specific environment, such as in water or bound to a protein. acs.orgunipr.it

MD simulations of the this compound system can reveal:

Conformational Stability: How the molecule's shape fluctuates over time and the stability of its preferred conformations.

Solvation Effects: The arrangement of water molecules around the scaffold and the strength of hydrogen bonding, which influences solubility and bioavailability.

Protein-Ligand Complex Stability: When docked to a protein, MD simulations show how stable the binding is. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket indicate whether it remains in its docked pose or drifts away. nih.govnih.gov

Binding Free Energy Calculations: Advanced techniques like MM-PBSA/GBSA can be applied to MD trajectories to provide a more accurate estimate of the binding affinity than docking alone.

These simulations provide a crucial link between the static picture from quantum chemistry and the dynamic reality of the molecule in a biological system. acs.orgnih.gov

Table 4: Key Metrics from a Hypothetical 100 ns MD Simulation of a Protein-Ligand Complex
MetricAverage ValueInterpretation
Ligand RMSD1.5 ÅLow value indicates the ligand is stable in the binding pocket with minimal fluctuation.
Protein RMSF (Binding Site Residues)0.8 ÅLow fluctuation of binding site residues suggests the ligand has stabilized this region of the protein.
Hydrogen Bond Occupancy85% (with Asp22)A strong, persistent hydrogen bond is maintained throughout the simulation, contributing to high binding affinity.

Future Directions and Emerging Research Avenues for S 4 Methyl 3 Aminomethyl Morpholine

Exploration of More Sustainable and Green Chemistry Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of (S)-4-Methyl-3-(aminomethyl)morpholine will likely focus on developing methods that align with the principles of green chemistry. Traditional multi-step syntheses of complex morpholines often rely on harsh reagents and generate significant waste. nih.govchemrxiv.org A key future direction will be the shift towards more efficient and sustainable synthetic protocols.

Key research avenues include:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and chiral auxiliaries.

Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based starting materials instead of petroleum-derived precursors would significantly enhance the sustainability profile of the compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through catalytic cyclization or annulation reactions, will be crucial. chemrxiv.org Recent advancements in morpholine (B109124) synthesis from 1,2-amino alcohols using reagents like ethylene sulfate present a redox-neutral and high-yielding approach that could be adapted. nih.govchemrxiv.org

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as N-formylmorpholine is another important area of exploration. ajgreenchem.com

Synthetic StrategyTraditional ApproachPotential Green Chemistry ApproachAnticipated Benefits
Starting MaterialsPetroleum-based precursorsBio-derived amino alcohols or aldehydesReduced carbon footprint, use of renewable resources
CatalysisStoichiometric reagents, heavy metal catalystsEnzymatic resolution, organocatalysisHigh selectivity, mild conditions, reduced metal waste
SolventsChlorinated hydrocarbons, polar aprotic solventsWater, ionic liquids, N-formylmorpholine ajgreenchem.comReduced toxicity and environmental impact
Key ReactionsMulti-step protection/deprotection sequencesOne-pot tandem reactions, catalytic annulation chemrxiv.orgIncreased efficiency, reduced waste generation
Table 1. Comparison of Traditional and Potential Green Synthetic Routes for Chiral Aminomorpholines.

Development of Novel Catalytic Applications Beyond Traditional Metal Catalysis

The inherent chirality and the presence of multiple nitrogen atoms make this compound an attractive scaffold for the development of novel organocatalysts. While morpholine-enamines have historically been considered less reactive than their pyrrolidine counterparts, recent studies have shown that appropriately substituted morpholines can be highly effective catalysts. frontiersin.org

Future research should focus on harnessing the unique stereoelectronic properties of this compound for asymmetric catalysis. The primary and secondary amine functionalities could act as hydrogen-bond donors or Brønsted bases, while the chiral center directs the stereochemical outcome of the reaction.

Potential catalytic applications to be explored:

Enamine and Iminium Catalysis: Investigating its use in asymmetric Michael additions, aldol reactions, and Mannich reactions. The specific steric and electronic environment of the morpholine ring could offer unique reactivity and selectivity profiles compared to established catalysts like proline. frontiersin.org

Phase-Transfer Catalysis: The quaternized ammonium salt derivatives of the molecule could be explored as chiral phase-transfer catalysts for asymmetric alkylations and cyclopropanations.

Bifunctional Catalysis: The aminomethyl side chain could be functionalized with other catalytic groups (e.g., a thiourea or squaramide moiety) to create bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously.

Asymmetric Reaction TypePotential Role of this compoundRationale
Michael AdditionFormation of a chiral enamine with a carbonyl compoundThe chiral environment dictates the facial selectivity of the electrophile's approach. frontiersin.org
Aldol ReactionCatalyst for the enantioselective addition of ketones to aldehydesThe bifunctional nature (amine and chiral center) can organize the transition state.
Mannich ReactionGeneration of a chiral iminium ion or enamine intermediateControl over the stereoselective formation of new C-C and C-N bonds.
Hydrogen-Bonding CatalysisAs a chiral Brønsted base/acid or H-bond donorThe primary and secondary amines can activate substrates through non-covalent interactions.
Table 2. Potential Asymmetric Reactions for Organocatalysis by this compound.

Integration into Advanced Materials Science and Engineering

The well-defined three-dimensional structure of this compound makes it an excellent candidate for incorporation into advanced materials, where molecular-level architecture dictates macroscopic properties.

Polymer Chemistry: The molecule can be used as a chiral monomer in polymerization reactions. The primary amine group provides a reactive handle for incorporation into polymer backbones (e.g., polyamides, polyimides) or as a pendant group. This could lead to the development of:

Chiral Stationary Phases: Polymers bearing this chiral moiety could be used for chromatographic separation of enantiomers.

Stimuli-Responsive Polymers: The basic nitrogen atoms can be protonated, making polymers containing this unit potentially responsive to pH changes, which could be useful in drug delivery systems.

Self-Healing Materials: The hydrogen-bonding capabilities of the amine and morpholine oxygen could be exploited to create polymers with reversible cross-links.

Supramolecular Assemblies: The combination of hydrogen-bond donors (N-H) and acceptors (N, O) within a rigid chiral framework makes the molecule an ideal building block for creating ordered, self-assembling systems. Research could explore its ability to form chiral gels, liquid crystals, or discrete molecular cages through non-covalent interactions. Such materials could find applications in asymmetric catalysis or molecular recognition. acs.org

Material TypeMethod of IntegrationPotential Application
Chiral PolyamidePolycondensation of the diamine moiety with a dicarboxylic acidEnantioselective membranes, chiral chromatography
Pendant-Functionalized PolyacrylateAcrylation of the primary amine followed by polymerizationpH-responsive hydrogels, chiral catalysts support
Supramolecular GelsSelf-assembly in organic solvents through hydrogen bondingChiral templates for synthesis, controlled release matrices
Metal-Organic Frameworks (MOFs)Used as a chiral organic linker to coordinate with metal ionsAsymmetric catalysis, enantioselective separations
Table 3. Potential Applications in Advanced Materials Science.

Expansion into Unexplored Chiral Recognition and Sensing Technologies

Chiral recognition is fundamental to many biological and chemical processes. nih.gov The distinct stereochemistry of this compound makes it a promising platform for the development of novel chiral selectors and sensors.

Future research should be directed towards:

Chiral Chromatography: Immobilizing the molecule onto a solid support (e.g., silica gel) to create a novel chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). Its ability to engage in multiple types of interactions (hydrogen bonding, dipole-dipole, steric) could enable the separation of a wide range of racemates.

Chemical Sensors: Integrating the molecule as a chiral recognition element in sensing platforms. For instance, it could be attached to a fluorescent or electroactive molecule. The binding of a specific enantiomer would then induce a change in the optical or electrochemical signal. Piezoelectric sensors, which operate via mass changes, could also be coated with polymers containing this moiety to detect specific analytes. scispace.com

Enantioselective Drug Binding Studies: Using this compound as a simple model to study the molecular interactions that govern chiral recognition at receptor sites, providing insights for the design of more selective drugs. The principles of host-guest chemistry can be applied to understand how the molecule's conformation and hydrogen bonding capabilities contribute to selective binding. nih.gov

TechnologyRole of this compoundSensing/Recognition Principle
Chiral HPLCCovalently bonded to a stationary phaseDifferential diastereomeric interactions with analyte enantiomers leading to separation.
Fluorescent SensingActs as a chiral host linked to a fluorophoreEnantioselective binding of a guest molecule perturbs the fluorescence (quenching or enhancement).
Electrochemical SensingImmobilized on an electrode surfaceBinding of a chiral analyte alters the electrochemical response (e.g., current, potential).
Quartz Crystal Microbalance (QCM)Incorporated into a polymer coating on the crystal scispace.comSelective binding of an analyte enantiomer causes a measurable mass change and frequency shift.
Table 4. Applications in Chiral Recognition and Sensing.

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-4-Methyl-3-(aminomethyl)morpholine to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization requires strict control of reaction conditions, including solvent choice (e.g., anhydrous solvents to prevent hydrolysis), temperature gradients (to minimize racemization), and catalysts that favor stereoselectivity. For example, chiral auxiliaries or asymmetric hydrogenation catalysts can enhance enantiomeric purity. Reaction progress should be monitored via chiral HPLC or circular dichroism (CD) spectroscopy to validate stereochemical outcomes .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical confirmation. Complementary methods include nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY for spatial proximity analysis, and chiral column chromatography to assess enantiomeric excess. Mass spectrometry (MS) ensures molecular weight alignment with theoretical values .

Q. How can researchers address challenges in purifying this compound from reaction byproducts?

Methodological Answer: Gradient crystallization using polar solvents (e.g., ethanol/water mixtures) can isolate the compound from impurities. For complex mixtures, flash chromatography with silica gel or reverse-phase HPLC is effective. Purity should be verified via melting point analysis and differential scanning calorimetry (DSC) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as enzyme inhibition?

Methodological Answer: Fluorescence-based assays (e.g., Förster resonance energy transfer) or radioligand binding assays can quantify interactions with target enzymes. Dose-response curves (IC₅₀ values) and kinetic studies (e.g., Lineweaver-Burk plots) provide mechanistic insights. Use positive controls like known inhibitors to validate assay conditions .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported binding affinity data for this compound across different studies?

Methodological Answer: Cross-validate results using orthogonal techniques: surface plasmon resonance (SPR) for real-time binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and computational docking to predict binding poses. Control for variables like buffer composition, temperature, and protein batch-to-batch variability .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

Methodological Answer: Systematically modify substituents (e.g., methyl groups, amine positions) and evaluate changes in potency using a tiered approach:

  • Step 1: Synthesize analogs with single-point mutations.
  • Step 2: Test in high-throughput screens (e.g., kinase panels).
  • Step 3: Perform molecular dynamics simulations to correlate structural changes with activity. Substituent effects on lipophilicity (logP) and hydrogen-bonding capacity are critical for target engagement .

Q. What advanced methodologies are recommended for analyzing the chiral stability of this compound under physiological conditions?

Methodological Answer: Use chiral stability studies in simulated biological matrices (e.g., plasma, liver microsomes) with LC-MS/MS quantification. Monitor racemization rates at varying pH and temperature. Time-resolved CD spectroscopy can detect subtle conformational changes .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

Methodological Answer: Conduct in vitro hepatic microsomal assays (human/rodent) with NADPH cofactors to measure intrinsic clearance. For in vivo studies, administer the compound via IV/PO routes in animal models and quantify plasma half-life using LC-MS. Metabolite identification via high-resolution MS/MS aids in pathway elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 2
(S)-4-Methyl-3-(aminomethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.